Methyl 4-(3-methoxyphenyl)-4-oxobutanoate
Overview
Description
Methyl 4-(3-methoxyphenyl)-4-oxobutanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a methoxyphenyl group attached to a butanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(3-methoxyphenyl)-4-oxobutanoate typically involves the esterification of 4-(3-methoxyphenyl)-4-oxobutanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. Common catalysts used in this process include sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(3-methoxyphenyl)-4-oxobutanoate undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of 4-(3-hydroxyphenyl)-4-oxobutanoate.
Reduction: The carbonyl group in the ester can be reduced to form the corresponding alcohol, 4-(3-methoxyphenyl)-4-hydroxybutanoate.
Substitution: The methoxy group can be substituted with other functional groups, such as halogens, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products Formed
Oxidation: 4-(3-hydroxyphenyl)-4-oxobutanoate
Reduction: 4-(3-methoxyphenyl)-4-hydroxybutanoate
Substitution: 4-(3-halophenyl)-4-oxobutanoate (where halo represents a halogen such as bromine or chlorine)
Scientific Research Applications
Methyl 4-(3-methoxyphenyl)-4-oxobutanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds with therapeutic effects.
Industry: It is used in the production of specialty chemicals and as a starting material for the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of Methyl 4-(3-methoxyphenyl)-4-oxobutanoate involves its interaction with specific molecular targets. The methoxy group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The ester group can undergo hydrolysis to release the active acid form, which can then interact with enzymes and receptors in biological systems.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(3-hydroxyphenyl)-4-oxobutanoate: Similar structure but with a hydroxyl group instead of a methoxy group.
Methyl 4-(3-chlorophenyl)-4-oxobutanoate: Similar structure but with a chlorine atom instead of a methoxy group.
Methyl 4-(3-bromophenyl)-4-oxobutanoate: Similar structure but with a bromine atom instead of a methoxy group.
Uniqueness
Methyl 4-(3-methoxyphenyl)-4-oxobutanoate is unique due to the presence of the methoxy group, which imparts specific electronic and steric properties to the molecule. This influences its reactivity and interactions with other molecules, making it distinct from its analogs with different substituents.
Biological Activity
Methyl 4-(3-methoxyphenyl)-4-oxobutanoate is a compound of significant interest in the field of medicinal chemistry and biological research. Its structural characteristics and functional groups suggest a range of potential biological activities, particularly in enzyme inhibition, neuroprotection, and anti-aging properties.
Chemical Structure and Properties
This compound belongs to the class of oxobutanoates, characterized by the presence of a methoxy group and a ketone functional group. The compound can be synthesized through various organic reactions, including aldol condensation and subsequent modifications.
Structural Formula
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The presence of the methoxy group enhances its lipophilicity, potentially improving its ability to cross biological membranes and interact with intracellular targets.
- Enzyme Inhibition : Research indicates that this compound may act as an inhibitor for certain enzymes involved in metabolic pathways, which can lead to altered biochemical processes within cells.
- Neuroprotective Effects : Preliminary studies suggest that this compound may exhibit neuroprotective properties by modulating oxidative stress pathways, which are critical in neurodegenerative diseases .
- Anti-Aging Properties : The antioxidant activity associated with this compound may contribute to its potential in anti-aging therapies by reducing cellular damage caused by free radicals.
Case Studies and Research Findings
- Neuroprotective Studies : A study investigated the effects of this compound on neuronal cell lines exposed to oxidative stress. Results indicated a significant reduction in cell death compared to control groups, suggesting its protective role against neurotoxic insults.
- Antioxidant Activity : Another research highlighted the compound's ability to scavenge free radicals in vitro, demonstrating its potential as an antioxidant agent. This activity was quantified using standard assays such as DPPH and ABTS, which showed effective radical scavenging capabilities.
- Enzyme Interaction : Detailed kinetic studies revealed that this compound could inhibit specific enzymes involved in metabolic pathways at micromolar concentrations, indicating its potential as a lead compound for drug development targeting metabolic disorders.
Data Table: Biological Activity Overview
Biological Activity | Methodology | Findings |
---|---|---|
Neuroprotection | Cell viability assays under oxidative stress | Reduced cell death |
Antioxidant activity | DPPH and ABTS assays | Effective radical scavenging |
Enzyme inhibition | Kinetic studies | Inhibition at micromolar levels |
Properties
IUPAC Name |
methyl 4-(3-methoxyphenyl)-4-oxobutanoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-15-10-5-3-4-9(8-10)11(13)6-7-12(14)16-2/h3-5,8H,6-7H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXQLFZQEAKZYNY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)CCC(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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